molecular formula C11H6F3NO5 B13216955 2H-1-Benzopyran-3-carboxylic acid, 6-nitro-2-(trifluoromethyl)- CAS No. 215122-43-3

2H-1-Benzopyran-3-carboxylic acid, 6-nitro-2-(trifluoromethyl)-

Cat. No.: B13216955
CAS No.: 215122-43-3
M. Wt: 289.16 g/mol
InChI Key: GZVGBJIOQBOCCF-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-3-carboxylic acid, 6-nitro-2-(trifluoromethyl)- is a complex organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-3-carboxylic acid, 6-nitro-2-(trifluoromethyl)- typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable benzopyran derivative.

    Nitration: Introduction of the nitro group at the 6th position can be achieved using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-3-carboxylic acid, 6-nitro-2-(trifluoromethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the formation of an amino derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or trifluoromethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

2H-1-Benzopyran-3-carboxylic acid, 6-nitro-2-(trifluoromethyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-3-carboxylic acid, 6-nitro-2-(trifluoromethyl)- involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in its activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran-3-carboxylic acid, 6,8-dibromo-2-(trifluoromethyl)-: Similar structure but with bromine atoms instead of a nitro group.

    2H-1-Benzopyran-3-carboxylic acid, 6-(trifluoromethoxy)-2-(trifluoromethyl)-: Contains a trifluoromethoxy group instead of a nitro group.

Uniqueness

The presence of the nitro group at the 6th position and the trifluoromethyl group at the 2nd position makes 2H-1-Benzopyran-3-carboxylic acid, 6-nitro-2-(trifluoromethyl)- unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other benzopyran derivatives.

Properties

CAS No.

215122-43-3

Molecular Formula

C11H6F3NO5

Molecular Weight

289.16 g/mol

IUPAC Name

6-nitro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C11H6F3NO5/c12-11(13,14)9-7(10(16)17)4-5-3-6(15(18)19)1-2-8(5)20-9/h1-4,9H,(H,16,17)

InChI Key

GZVGBJIOQBOCCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(O2)C(F)(F)F)C(=O)O

Origin of Product

United States

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